molecular formula C13H18O3 B1205074 3,5-Diisopropylsalicylic acid CAS No. 2215-21-6

3,5-Diisopropylsalicylic acid

Cat. No. B1205074
CAS RN: 2215-21-6
M. Wt: 222.28 g/mol
InChI Key: XUFUYOGWFZSHGE-UHFFFAOYSA-N
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Description

3,5-Diisopropylsalicylic acid, also known as DISA, is a synthetic derivative of salicylic acid . It is used to prepare 2,4-Diisopropyl-phenol at 200°C and as a starting reagent in the synthesis of Zn (II) and Cd (II) carboxylate complexes . It plays the role of OH-inactivating ligand in its complexes with copper (II) .


Synthesis Analysis

3,5-Diisopropylsalicylic acid can be synthesized from salicylic acid. Salicylic acid (0.67 m) is alkylated with 1.33 m isopropanol using 3.3 m concentrated sulphuric acid as a catalyst at 70°C for six hours, to give 2-hydroxy-3,5-diisopropyl benzoic acid (m.p. 113°-116°C) in 40% yield .


Molecular Structure Analysis

The 3,5-Diisopropylsalicylic acid molecule contains a total of 34 bond(s). There are 16 non-H bond(s), 7 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 hydroxyl group(s) and 1 aromatic hydroxyl(s) .


Chemical Reactions Analysis

3,5-Diisopropylsalicylic acid is used in the synthesis of 2,4-Diisopropyl-phenol at 200°C. It is also used as a starting reagent in the synthesis of Zn (II) and Cd (II) carboxylate complexes .


Physical And Chemical Properties Analysis

3,5-Diisopropylsalicylic acid has a molecular formula of C13H18O3 and a molecular weight of 222.28 . It has a melting point of 113-115 °C (lit.) .

Scientific Research Applications

Biochemistry: Role as a .OH Inactivating Ligand

3,5-Diisopropylsalicylic acid has been studied for its role as a potential hydroxyl (.OH) inactivating ligand. This function is particularly relevant in the context of copper (II) interactions, where it may form low-molar-mass complexes in physiological conditions . Such complexes are significant because they can influence copper absorption and distribution within the body, which is crucial for various biochemical processes.

Medicine: Activation of Nitric Oxide Synthase

In medical research, 3,5-Diisopropylsalicylic acid has been identified as an activator of calcium-dependent calmodulin-triggered nitric oxide synthase . This enzyme plays a vital role in regulating blood pressure and preventing thrombosis by controlling the dilation of blood vessels and inhibiting platelet aggregation.

Environmental Science: Copper Complexation

The compound’s ability to form complexes with copper (II) ions has implications for environmental science. It can act as an .OH inactivating ligand, potentially affecting the bioavailability and toxicity of copper in environmental systems . Understanding these interactions can help in developing strategies for managing copper pollution.

Material Science: Synthesis of Carboxylate Complexes

3,5-Diisopropylsalicylic acid is used as a starting reagent in the synthesis of metal carboxylate complexes, particularly with zinc (II) and cadmium (II) . These complexes have applications in material science, where they can be used to create new materials with specific properties, such as catalysis or luminescence.

Analytical Chemistry: Chemical Characterization

In analytical chemistry, 3,5-Diisopropylsalicylic acid’s structure and properties are of interest. Its molecular formula, weight, and other chemical characteristics are essential for the identification and quantification of this compound in various samples .

Industrial Uses: Safety and Handling

Industrially, 3,5-Diisopropylsalicylic acid is handled with care due to its chemical properties. Safety data sheets provide detailed information on its safe storage, handling, and disposal, ensuring that it is used responsibly in laboratory and industrial settings .

Safety And Hazards

Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The global 3,5-Diisopropylsalicylic acid market size is expected to gain market growth in the forecast period of 2023 to 2028 .

properties

IUPAC Name

2-hydroxy-3,5-di(propan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-7(2)9-5-10(8(3)4)12(14)11(6-9)13(15)16/h5-8,14H,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFUYOGWFZSHGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(=O)O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062257
Record name Benzoic acid, 2-hydroxy-3,5-bis(1-methylethyl)-
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Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diisopropylsalicylic acid

CAS RN

2215-21-6
Record name 3,5-Diisopropylsalicylic acid
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Record name 3,5-Diisopropylsalicylic acid
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Record name Benzoic acid, 2-hydroxy-3,5-bis(1-methylethyl)-
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Record name Benzoic acid, 2-hydroxy-3,5-bis(1-methylethyl)-
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Record name 3,5-diisopropylsalicylic acid
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Record name 3,5-DIISOPROPYLSALICYLIC ACID
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Synthesis routes and methods

Procedure details

Salicylic acid (0.67 m) was alkylated with 1.33 m isopropanol using 3.3 m concentrated sulphuric acid as catalyst at 70°C for six hours, to give 2-hydroxy-3,5-diisopropyl benzoic acid (m.p. 113°-116°C) in 40% yield. This was esterified to form the methyl ester and converted into its hydrazide using hydrate in aqueous ethanol. The hydrazide had a melting point of 111°-113°C and the following elemental analysis by weight:
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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